Evaluating the DYRK1B Kinase Inhibitory Potential: Comparative Potency Analysis
The compound contains a 2,3-dihydrobenzofuran-5-yl core, a scaffold featured in patented DYRK kinase inhibitors. In one patent, a structurally related compound (Example 28, containing a 2,3-dihydrobenzofuran-5-yl group) demonstrated an IC₅₀ of 47.1 nM against DYRK1B [1]. This serves as a class-level benchmark. While no direct IC₅₀ data is available for 3-(2,3-dihydro-1-benzofuran-5-yl)aniline itself, its structural similarity suggests potential utility as a key intermediate in designing novel DYRK1B inhibitors. The critical differentiation for a researcher would be the presence of the aniline nitrogen, which provides a synthetic handle for further derivatization (e.g., amide or sulfonamide formation) to optimize potency and selectivity, a functional capability not present in the fully elaborated drug-like molecule .
| Evidence Dimension | Inhibitory activity against Dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) |
|---|---|
| Target Compound Data | No quantitative data available for the target compound. |
| Comparator Or Baseline | Related patented compound 'Example 28' with 2,3-dihydrobenzofuran-5-yl scaffold. IC₅₀ = 47.1 nM [1]. |
| Quantified Difference | Not applicable; comparison is based on structural class inference. |
| Conditions | Kinase Assay (DYRK1B) [1] |
Why This Matters
The class-level activity benchmark provides a rationale for selecting this specific scaffold as a starting point for kinase inhibitor development, while the free aniline offers a clear path for synthetic elaboration.
- [1] Leban, J; Zaja, M. 2,3-dihydrobenzofuran-5YL compounds as DYRK kinase inhibitors. US Patent US10005769. June 26, 2018. (Data for compound 'Example 28' from BindingDB). View Source
